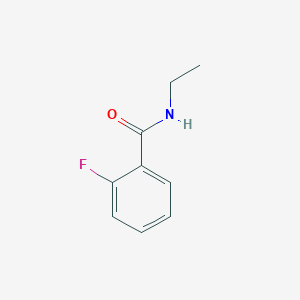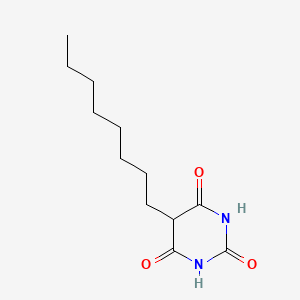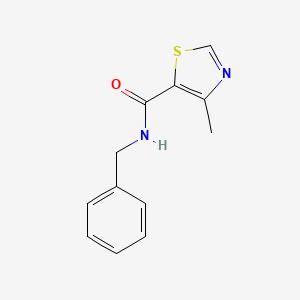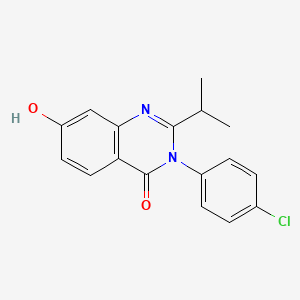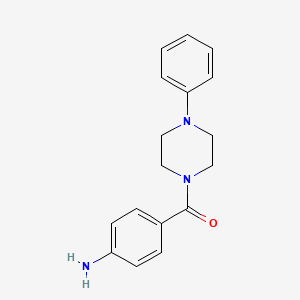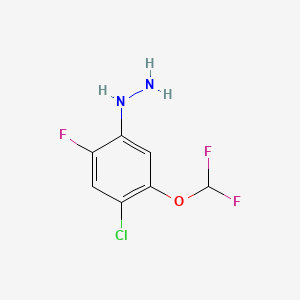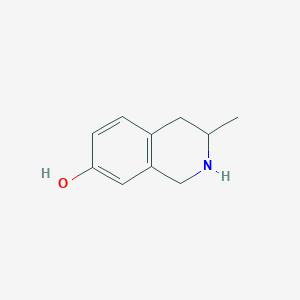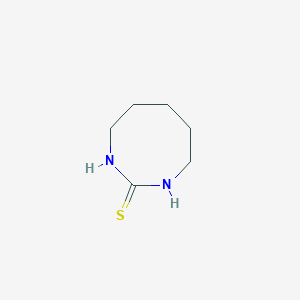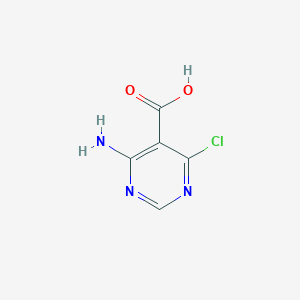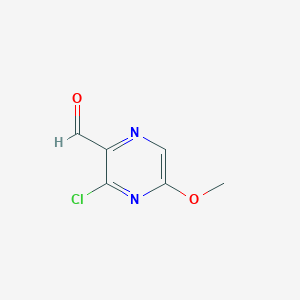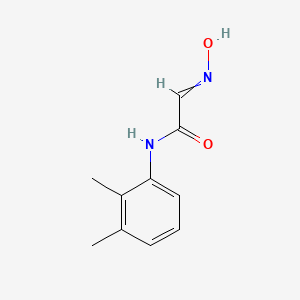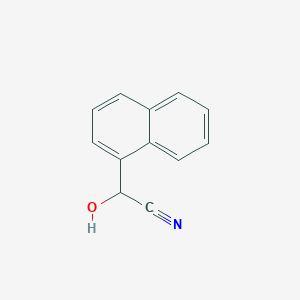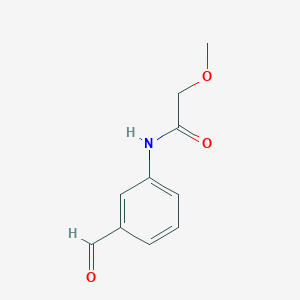
N-(3-formylphenyl)-2-methoxyacetamide
Übersicht
Beschreibung
N-(3-formylphenyl)-2-methoxyacetamide is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzaldehyde, where the hydrogen atom at the meta position is replaced by a methoxyacetylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-formylphenyl)-2-methoxyacetamide can be achieved through several methods. One common approach involves the acylation of 3-amino-benzaldehyde with methoxyacetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-amino-benzaldehyde and methoxyacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, at a temperature of around 50-60°C.
Procedure: The 3-amino-benzaldehyde is dissolved in a suitable solvent, such as dichloromethane or toluene. Methoxyacetic anhydride is then added dropwise to the solution, and the mixture is stirred for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-formylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyacetylamino group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base, such as triethylamine, at room temperature.
Major Products Formed
Oxidation: 3-(Methoxyacetylamino)benzoic acid.
Reduction: 3-(Methoxyacetylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-formylphenyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(3-formylphenyl)-2-methoxyacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may modulate signaling pathways involved in cell growth and proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N-(3-formylphenyl)-2-methoxyacetamide can be compared with other similar compounds, such as:
3-Methoxybenzaldehyde: This compound lacks the acetylamino group and has different chemical properties and reactivity.
3-Aminobenzaldehyde: This compound lacks the methoxyacetyl group and has different biological activities and applications.
3-(Acetylamino)benzaldehyde: This compound lacks the methoxy group and has different chemical and physical properties.
The uniqueness of this compound lies in the presence of both the methoxy and acetylamino groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
N-(3-formylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H11NO3/c1-14-7-10(13)11-9-4-2-3-8(5-9)6-12/h2-6H,7H2,1H3,(H,11,13) |
InChI-Schlüssel |
TVMKRFHVCCARCE-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)NC1=CC=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
